Weak Direct Cytotoxicity: NPC Exhibits Significantly Lower Potency Than SN-38 in P388 Murine Leukemia Cells
NPC is a weak direct inhibitor of cell growth, with an IC50 of 3.4 μg/mL against P388 murine leukemia cells, which is comparable to the prodrug irinotecan (IC50 = 2.8 μg/mL) but approximately 3,400-fold less potent than the active metabolite SN-38 (IC50 = 0.001 μg/mL) [1]. This establishes NPC as a pharmacologically weak species requiring further biotransformation for antitumor activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.4 μg/mL |
| Comparator Or Baseline | Irinotecan: 2.8 μg/mL; SN-38: 0.001 μg/mL |
| Quantified Difference | NPC is ~1.2-fold weaker than irinotecan; ~3,400-fold weaker than SN-38 |
| Conditions | P388 murine leukemia cell growth inhibition assay |
Why This Matters
Quantifies NPC's minimal direct antitumor contribution, justifying its primary role as a biomarker of irinotecan metabolic phenotype rather than a therapeutic effector.
- [1] Dodds, H. M., Haaz, M. C., Riou, J. F., Robert, J., & Rivory, L. P. (1998). Identification of a new metabolite of CPT-11 (irinotecan): pharmacological properties and activation to SN-38. Journal of Pharmacology and Experimental Therapeutics, 286(1), 578-583. View Source
